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Compound of Interest

Compound Name: 1-(2-Aminopyrimidin-4-yl)ethanone

Cat. No.: B027896 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(2-Aminopyrimidin-4-yl)ethanone (CAS No. 106157-82-8). Due to the limited

availability of public experimental spectra for this specific molecule, this document presents

predicted spectroscopic data obtained from computational models, alongside generalized

experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-

Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended

for researchers, scientists, and professionals in the field of drug development and chemical

analysis.

Compound Information
Property Value

Chemical Name 1-(2-Aminopyrimidin-4-yl)ethanone

Synonyms 4-Acetyl-2-aminopyrimidine

CAS Number 106157-82-8

Molecular Formula C₆H₇N₃O

Molecular Weight 137.14 g/mol

Chemical Structure
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(2-Aminopyrimidin-4-
yl)ethanone. These values were generated using computational chemistry software and

should be considered as theoretical estimations.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.45 d 1H H-6

7.15 d 1H H-5

6.80 s (br) 2H NH₂

2.50 s 3H CH₃

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

197.5 C=O

163.0 C-2

158.5 C-4

157.0 C-6

110.0 C-5

27.0 CH₃

Predicted FT-IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad N-H Stretch (Amine)

3100-3000 Medium C-H Stretch (Aromatic)

2950-2850 Weak C-H Stretch (Aliphatic)

1680 Strong C=O Stretch (Ketone)

1620 Strong C=N Stretch (Pyrimidine Ring)

1580 Strong C=C Stretch (Pyrimidine Ring)

1480 Medium N-H Bend (Amine)

Predicted Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Abundance (%) Assignment

137 100 [M]⁺ (Molecular Ion)

122 80 [M-CH₃]⁺

95 60 [M-C₂H₂O]⁺

67 40 [C₃H₃N₂]⁺

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data. The specific

parameters may need to be optimized for the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆). The solution should be clear and free of

particulate matter.

NMR Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.
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Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a

sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. For

¹³C NMR, a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to the residual solvent peak

or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR Method):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum can be analyzed for the presence of characteristic

absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Sample Introduction: The method of introduction depends on the ionization technique. For

Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a

gas chromatograph (GC).

Ionization: In EI-MS, the sample is vaporized and bombarded with a high-energy electron

beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak provides the molecular weight of the compound, and the

fragmentation pattern offers structural information.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data for 1-(2-Aminopyrimidin-4-
yl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027896#spectroscopic-data-for-1-2-aminopyrimidin-
4-yl-ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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